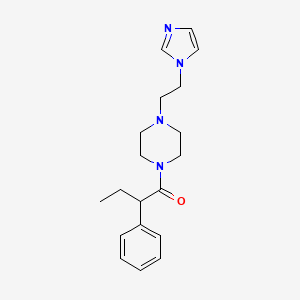

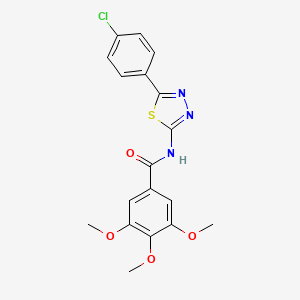

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their extensive use in medicinal chemistry due to their abundance in natural products . They are particularly well known for their anticancer, antifungal, and antibacterial activities .

Synthesis Analysis

The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . A simple, highly versatile, and efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles is achieved by four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate using sulphated yttria as a catalyst in ethanol . The synthesized compounds are characterized through IR, 1 H, and 13 C NMR and HR-MS .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups including an imidazole ring, a piperazine ring, and a phenyl group. The presence of these functional groups can significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions due to the presence of the imidazole ring. These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .科学的研究の応用

Synthesis and Biological Evaluation

- A study detailed the synthesis and spectral characterization of novel piperazine derivatives, showing significant antimicrobial activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Activity

- Another research effort synthesized 4-nitroimidazole derivatives and assessed their antiproliferative inhibition potency against various human cancer cell lines, identifying compounds with potent anticancer agents (Al-Soud et al., 2021).

Antimycobacterial and Antiviral Activities

- The design, synthesis, and in vitro anti-HIV activity of new piperazinyl-4-nitroimidazole derivatives were investigated, aiming to develop new non-nucleoside reverse transcriptase inhibitors. Some compounds showed promising anti-HIV-1 and anti-HIV-2 activities (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antidiabetic Properties

- Piperazine derivatives have been identified as new antidiabetic compounds through structure-activity relationship studies, revealing significant improvements in glucose tolerance without any adverse effects in rat models of type II diabetes (Le Bihan et al., 1999).

Anti-inflammatory and Antibacterial Activities

- Research on azole-containing piperazine derivatives showed that they exhibited moderate to significant antibacterial and antifungal activities in vitro, with some compounds displaying remarkable broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).

将来の方向性

Imidazole derivatives, including “1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one”, have potential for further development due to their extensive use in medicinal chemistry . Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation could result in changes to cellular processes, leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the target proteins involved.

Result of Action

Based on the known biological activities of indole derivatives, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular levels .

特性

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-2-18(17-6-4-3-5-7-17)19(24)23-14-12-21(13-15-23)10-11-22-9-8-20-16-22/h3-9,16,18H,2,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOGWJFUZQLRFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)

![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

![7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2628213.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-N-ethyl-2-piperazin-1-ylbenzamide](/img/structure/B2628219.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)